molecular formula C22H25NO4 B12512669 (9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate

(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate

Cat. No.: B12512669
M. Wt: 367.4 g/mol
InChI Key: MWRZFXOQMUTNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C23H27NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-(tert-butoxycarbonyl)-3-oxopropan-2-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of 9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to ensure consistent product quality. The purification steps may include crystallization and recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate involves its ability to act as a protecting group in organic synthesis. The compound forms stable carbamate linkages with amino acids, protecting them from unwanted reactions during synthesis. The tert-butoxy group can be selectively removed under mild acidic conditions, allowing for the controlled release of the protected amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-fluoren-9-ylmethyl N-[1-(tert-butoxy)-3-oxopropan-2-yl]carbamate is unique due to its specific combination of stability, reactivity, and ease of removal. These properties make it particularly valuable in peptide synthesis and other applications where selective protection and deprotection are crucial .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-12,15,20H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRZFXOQMUTNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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